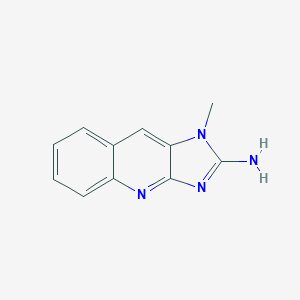

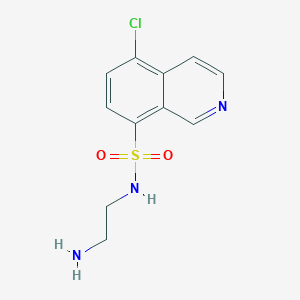

![molecular formula C12H11N7 B043438 2-Azido-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline CAS No. 210100-59-7](/img/structure/B43438.png)

2-Azido-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Azido-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline (2-Azido-3,7,8-TMIQ) is a heterocyclic compound belonging to the class of quinoxalines. It is a highly reactive compound and has been widely studied due to its unique properties. 2-Azido-3,7,8-TMIQ has been used in various scientific research applications, such as drug design, synthesis, and biochemistry.

Scientific Research Applications

Quinoxaline Derivatives in Biomedical Research

Quinoxaline derivatives, including 2-Azido-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline, have been extensively studied for their potential in biomedical research and pharmaceutical applications. These compounds are known for their broad spectrum of biological activities, which include antimicrobial, antitumor, and antiviral properties.

Antitumor Properties : Quinoxaline and its analogs have been investigated for their antitumor properties. These compounds have shown promise in acting as catalyst ligands in the synthesis of novel therapeutic agents. The structural diversity of quinoxaline derivatives allows for the exploration of their use in treating various cancers through different mechanisms, including inhibition of growth factor receptors and signaling pathways involved in cancer cell proliferation and survival (Pereira et al., 2015).

Antiviral Activity : Benzazine derivatives, which include quinoline, quinoxaline, and quinazoline compounds, have been studied for their antiviral activity. The research highlights the potential of these compounds in designing effective antiviral drugs, suggesting their relevance in addressing viral infections through various mechanisms (Mochulskaya et al., 2021).

Corrosion Inhibition : Beyond biomedical applications, quinoline derivatives, which share structural similarities with quinoxalines, have been recognized for their effectiveness as anticorrosive materials. These compounds form stable complexes with metallic surfaces, offering protection against corrosion in industrial applications (Verma et al., 2020).

Optoelectronic Materials : Quinazolines and pyrimidines, closely related to quinoxalines, have been utilized in the development of novel optoelectronic materials. Their incorporation into π-extended conjugated systems has shown potential in the creation of materials for organic light-emitting diodes (OLEDs), photovoltaic cells, and other electronic devices, indicating the versatility of these heterocyclic compounds in material science (Lipunova et al., 2018).

Mechanism of Action

Target of Action

It is an analog of 7,8-dimelqz, a known carcinogen and food mutagen

Mode of Action

As an analog of 7,8-DiMelQz, it may interact with cellular components in a similar manner, potentially leading to mutations

Biochemical Pathways

Given its potential mutagenic properties, it may impact pathways related to DNA replication and repair . The downstream effects of such interactions could include genetic mutations and potentially carcinogenesis, but more research is needed to confirm these hypotheses.

Result of Action

As an analog of 7,8-dimelqz, it may have mutagenic effects, potentially leading to genetic mutations and carcinogenesis .

Biochemical Analysis

Biochemical Properties

2-Azido-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline is a mutagenic imidazoquinoxaline . It is active in the DNA repair test in liver cells . It is also a mutagenic and carcinogenic heterocyclic amine .

Cellular Effects

This compound is a commonly used cell metabolic activity detection reagent . It can evaluate cell viability and activity by measuring the reduction of cytochrome C . It has a wide range of applications in in vitro cell culture and pharmacological research .

Molecular Mechanism

It is known to be a mutagenic chemical in bacterial systems . It is also active in the DNA repair test in liver cells .

Temporal Effects in Laboratory Settings

It is known that when heated to decomposition, it emits toxic vapors of NOx .

Metabolic Pathways

It is known to be a mutagenic and carcinogenic heterocyclic amine .

properties

IUPAC Name |

2-azido-3,7,8-trimethylimidazo[4,5-f]quinoxaline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N7/c1-6-7(2)15-10-8(14-6)4-5-9-11(10)16-12(17-18-13)19(9)3/h4-5H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJDGZXLRDRKKGV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C2C(=N1)C=CC3=C2N=C(N3C)N=[N+]=[N-])C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80402366 |

Source

|

| Record name | 2-Azido-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

210100-59-7 |

Source

|

| Record name | 2-Azido-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-1,6-dimethylimidazo[4,5-b]pyridine](/img/structure/B43360.png)

![3,7-Dimethyl-3h-imidazo[4,5-f]quinoxalin-2-amine](/img/structure/B43363.png)

![2-Amino-8-methyl-3-(trideuteromethyl)imidazo[4,5-f]quinoxaline](/img/structure/B43366.png)

![4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine](/img/structure/B43378.png)

![2-Amino-3-methyl-3H-imidazo[4,5-h]isoquinoline](/img/structure/B43383.png)